molecular formula C10H14Cl2N2O2S B072368 Nitralamine hydrochloride CAS No. 1432-75-3

Nitralamine hydrochloride

Cat. No. B072368
CAS RN: 1432-75-3
M. Wt: 297.2 g/mol
InChI Key: GDTAMXIEGHVJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitralamine hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a potent nitrosating agent that can react with primary and secondary amines, leading to the formation of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.

Mechanism Of Action

Nitralamine hydrochloride acts as a nitrosating agent by reacting with primary and secondary amines to form nitrosamines. Nitrosamines can then react with DNA and proteins, leading to mutations and changes in their structure and function. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.

Biochemical And Physiological Effects

Nitralamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It can react with primary and secondary amines to form nitrosamines, which can then react with DNA and proteins, leading to mutations and changes in their structure and function. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.

Advantages And Limitations For Lab Experiments

The advantages of using nitralamine hydrochloride in lab experiments include its ability to act as a potent nitrosating agent, which can be used to study the formation and properties of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research. The limitations of using nitralamine hydrochloride in lab experiments include its toxicity and potential health hazards, which require careful handling and disposal.

Future Directions

For research on nitralamine hydrochloride include studying its potential health effects on humans and developing safer and more effective alternatives for its use in scientific research. Further studies are also needed to understand the mechanisms of action of nitrosamines and their role in the development of cancer. Additionally, research is needed to develop methods for the detection and prevention of nitrosamine formation in food and other products.

Synthesis Methods

Nitralamine hydrochloride can be synthesized by the reaction of nitrous acid with an amine in the presence of hydrochloric acid. This reaction leads to the formation of nitrosating agents, which can then react with other amines to form nitrosamines. The synthesis process requires careful handling of the chemicals and should be carried out in a fume hood to prevent exposure to toxic fumes.

Scientific Research Applications

Nitralamine hydrochloride has been widely used in scientific research as a nitrosating agent to study the formation and properties of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research. Nitralamine hydrochloride has also been used to study the effects of nitrosamines on DNA and protein synthesis, as well as their role in the development of cancer.

properties

CAS RN

1432-75-3

Product Name

Nitralamine hydrochloride

Molecular Formula

C10H14Cl2N2O2S

Molecular Weight

297.2 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine;hydrochloride

InChI

InChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H

InChI Key

GDTAMXIEGHVJQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCC[NH3+])Cl.[Cl-]

synonyms

Nitralamine hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.